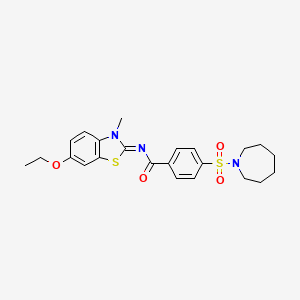

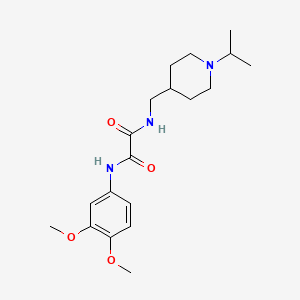

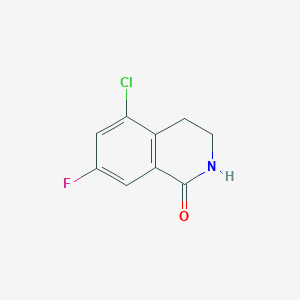

![molecular formula C26H22N4O3S B2540714 N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536704-53-7](/img/structure/B2540714.png)

N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic molecule that appears to be related to various synthesized acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a heterocyclic compound that may have potential biological activity or relevance in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or amines and proceeding through various intermediates. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues involves a five-step process starting from indole-2-carboxylic acid, leading to the carcinogenic amine Trp-P-2, and further oxidation to obtain the nitro compound . Similarly, the synthesis of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide is achieved by cyclocondensation of substituted acetohydrazides with thiolactic acid . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple fused rings including a pyrimidoindole moiety and a thiazolidine ring, as inferred from the related compounds. The presence of an acetamide group is a common feature in these molecules. The molecular structure is crucial as it can influence the chemical reactivity and biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds show that they can undergo various transformations in different conditions. For example, in aqueous solution, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . These reactions are pH-dependent and can lead to the formation of different species, including nitrenium ions, which are highly reactive and can be trapped by nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds. These properties include solubility in various solvents, stability under different pH conditions, and the tendency to undergo specific chemical reactions. The steric effects of substituents, as well as electronic factors, play a significant role in determining these properties. For instance, the sterically hindered analogue of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide shows a significantly slower rate of decomposition compared to its less hindered counterpart .

科学的研究の応用

Antimicrobial Applications

- Antibacterial and Antifungal Activities : Certain derivatives of N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown promise as antibacterial and antifungal agents. Specifically, some compounds in this category demonstrated significant activity against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anticancer Applications

- Anticancer Properties : A derivative of this compound exhibited selective inhibition of leukemia cell lines in in vitro studies. This finding suggests potential utility in anticancer therapies (Havrylyuk et al., 2013).

Antiviral Applications

- Antiviral Activity : Another variant of this compound was found highly active against the Tacaribe TRVL 11 573 virus strain, indicating its potential as an antiviral agent (Havrylyuk et al., 2013).

Radiopharmaceutical Applications

- PET Tracers for Imaging : The compound and its variants have been explored for use in Positron Emission Tomography (PET) imaging, which is a significant area in radiopharmaceutical research. Such applications are crucial for diagnostics and treatment monitoring in various diseases (Gao et al., 2016).

Green Chemistry Applications

- Catalytic Hydrogenation in Green Synthesis : The compound has also been a subject of research in the context of green chemistry, particularly in catalytic hydrogenation processes. This is part of an effort to develop more environmentally friendly chemical processes (Zhang Qun-feng, 2008).

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-16-7-11-18(12-8-16)30-25(32)24-23(20-5-3-4-6-21(20)28-24)29-26(30)34-15-22(31)27-17-9-13-19(33-2)14-10-17/h3-14,28H,15H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREIRNGQHZNKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

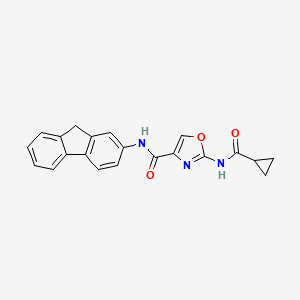

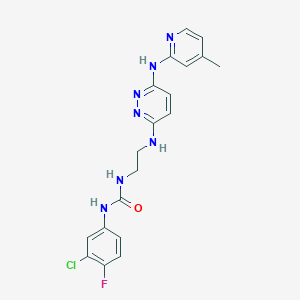

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

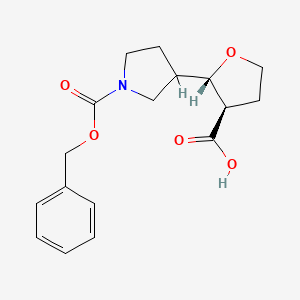

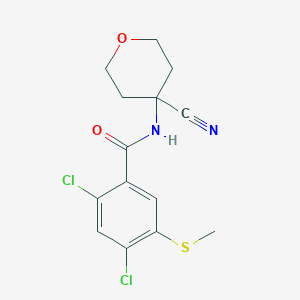

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

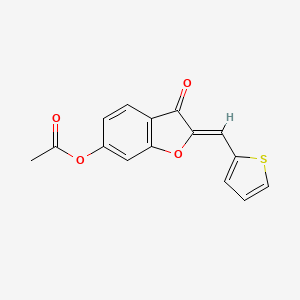

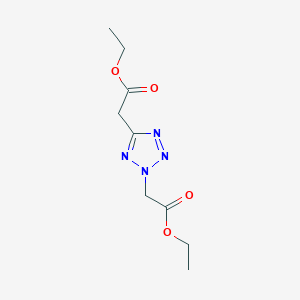

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)